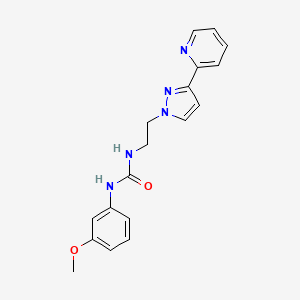

3-Amino-5-bromo-4-methoxybenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-5-bromo-4-methoxybenzoic acid is a chemical compound with the empirical formula C7H6BrNO2 . It is a solid substance with a molecular weight of 216.03 .

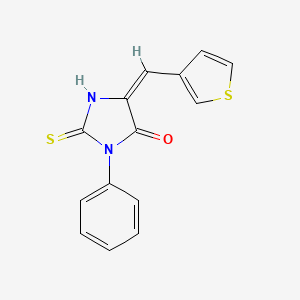

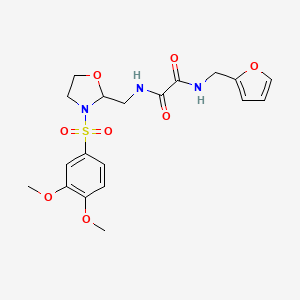

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group, an amino group, and a methoxy group . The InChI string representation of its structure isInChI=1S/C7H6BrNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H,10,11) . Physical and Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 217-221 °C . Its solubility and other physical properties are not specified in the available resources.科学的研究の応用

Photodynamic Therapy Application

3-Amino-5-bromo-4-methoxybenzoic acid and related compounds have been studied for their potential in photodynamic therapy, particularly in cancer treatment. For instance, a zinc phthalocyanine substituted with derivatives of this compound exhibited remarkable potential as a Type II photosensitizer, useful for treating cancer in photodynamic therapy. Its properties, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, are crucial for Type II mechanisms in such therapies (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Pharmaceutical Intermediates

This compound is instrumental in synthesizing pharmaceutical intermediates. For example, its derivatives are used in synthesizing amisulpride intermediates, demonstrating its significance in medicinal chemistry (Wang Yu, 2008).

Potential in Antibacterial Applications

Derivatives of this compound, like hydrazide-hydrazones of 3-methoxybenzoic and 4-tert-butylbenzoic acid, have shown promise in antibacterial applications. Certain synthesized compounds demonstrated high bacteriostatic or bactericidal activity against Gram-positive bacteria, including Bacillus spp., surpassing commonly used antibiotics like cefuroxime or ampicillin in effectiveness (Popiołek & Biernasiuk, 2016).

Glycosidase and Glycogen Phosphorylase Inhibiting Activities

Studies have also found that derivatives of this compound, such as 2-amino-3,4-dihydroxy-5-methoxybenzoic acid, possess significant alpha-glucosidase and glycogen phosphorylase inhibitory activities. This property is valuable for therapeutic applications in metabolic disorders (Li et al., 2008).

Involvement in Novel Polymeric Materials

Furthermore, this compound and its derivatives are used in creating novel polymeric materials. For example, the polyaniline-3-amino-4-methoxybenzoic acid copolymer demonstrated high efficacy in adsorbing Pd(II), suggesting its utility in environmental applications and resource recovery (Zhong et al., 2017).

Safety and Hazards

作用機序

Target of Action

Similar compounds have been known to interact with various cellular targets .

Mode of Action

The mode of action of 3-Amino-5-bromo-4-methoxybenzoic acid involves interactions with its cellular targets. These interactions can lead to changes in cellular processes

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways .

Pharmacokinetics

These properties can impact the bioavailability of the compound .

Result of Action

Similar compounds have been known to have various effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . .

特性

IUPAC Name |

3-amino-5-bromo-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTUHZJDZANQID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine](/img/structure/B2409604.png)

![2-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2409611.png)

![7-oxo-5-phenyl-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2409619.png)

![(4-Chlorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2409620.png)